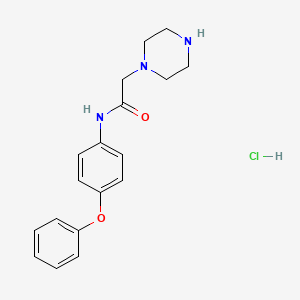![molecular formula C18H24ClNO2 B4135772 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4135772.png)
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride
説明
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride, also known as ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ANA is a selective inhibitor of the beta-adrenergic receptor kinase 1 (βARK1), which plays a critical role in regulating the function of the beta-adrenergic receptor (βAR).
作用機序
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride selectively inhibits βARK1, which is a kinase that phosphorylates and desensitizes βARs. βARs are G protein-coupled receptors that play a critical role in regulating cardiac function and blood pressure. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride inhibits βARK1 by binding to its active site and preventing it from phosphorylating βARs. This leads to the desensitization of βARs and reduces the risk of heart failure, hypertension, and arrhythmias.
Biochemical and Physiological Effects:
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has been shown to have several biochemical and physiological effects. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride reduces the phosphorylation of βARs, which leads to their desensitization. This results in an increase in the sensitivity of βARs to catecholamines, which improves cardiac function and reduces the risk of heart failure. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride also reduces the activity of the renin-angiotensin-aldosterone system, which leads to a reduction in blood pressure. In addition, 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has been shown to reduce oxidative stress and inflammation, which are implicated in the development of cardiovascular diseases.
実験室実験の利点と制限
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has several advantages for lab experiments. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride is highly selective for βARK1 and does not inhibit other kinases, which reduces the risk of off-target effects. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride is also stable in solution and can be easily administered to animal models. However, 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has some limitations for lab experiments. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has poor solubility in water, which limits its use in in vitro experiments. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride also has a short half-life in vivo, which requires frequent dosing in animal models.
将来の方向性
There are several future directions for 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride research. One direction is to investigate the potential therapeutic applications of 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride in other diseases such as diabetes, obesity, and cancer. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has been shown to have anti-inflammatory and anti-oxidative effects, which may have therapeutic implications in these diseases. Another direction is to develop more potent and selective inhibitors of βARK1. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has been shown to be highly selective for βARK1, but more potent inhibitors may have better therapeutic efficacy. Finally, the development of new drug delivery systems for 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride may improve its pharmacokinetics and reduce the need for frequent dosing in animal models.
科学的研究の応用
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as heart failure, hypertension, and arrhythmias. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has been shown to improve cardiac function and reduce the risk of heart failure by selectively inhibiting βARK1, which leads to the desensitization of βARs. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has also been shown to reduce blood pressure and improve vascular function in hypertensive animal models. In addition, 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride has been shown to suppress arrhythmias in animal models of atrial fibrillation.
特性
IUPAC Name |
2-methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-11-21-17-10-9-14-7-5-6-8-15(14)16(17)12-19-18(2,3)13-20;/h4-10,19-20H,1,11-13H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFVOLGBKFIGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC2=CC=CC=C21)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide](/img/structure/B4135689.png)
![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4135693.png)
![N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4135700.png)
![N-{1-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4135706.png)
![3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B4135716.png)
![N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135723.png)

![2-chloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide](/img/structure/B4135729.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4135734.png)

![ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4135745.png)

![7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135759.png)
![5-bromo-2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4135780.png)